Chain-Length-Directed Ring Size Selectivity
In a metal-free domino reaction with α,β-unsaturated N-tosylhydrazones, the chain length of the cyanoalkylboronic acid dictates the size of the newly formed spiro-ring. (3-cyanopropyl)boronic acid (n=3) exclusively provides a formal [4+1] cyclization product, generating a spirocyclic ketone with a five-membered carbocycle. The immediate comparator, 4-cyanobutylboronic acid (n=4), exclusively yields a [5+1] six-membered ring spirocycle. This divergent reactivity is driven by the tether length, not just reactivity trends .
[4+1] spiro
[5+1] spiro
| Evidence Dimension | Regiochemical outcome (spiro-ring size formed) |
|---|---|
| Target Compound Data | Exclusive formation of a five-membered spiro-ring ([4+1] cyclization) |
| Comparator Or Baseline | 4-cyanobutylboronic acid produces a six-membered spiro-ring ([5+1] cyclization) |
| Quantified Difference | Absolute selectivity based on chain length; n-propyl → 5-membered ring, n-butyl → 6-membered ring |
| Conditions | Reaction with α,β-unsaturated N-tosylhydrazones in 1,4-dioxane at 110 °C with K₂CO₃ |
Why This Matters
For medicinal chemists, the choice between a 5- and 6-membered spiro-ring is a critical design parameter affecting molecular shape, conformational restriction, and biological target engagement, making the reagents non-interchangeable.
- [1] Plaza, M., Parisotto, S., & Valdés, C. (2018). Heterocyclization and Spirocyclization Processes Based on Domino Reactions of N‐Tosylhydrazones and Boronic Acids Involving Intramolecular Allylborylations of Nitriles. Chemistry – A European Journal, 24(55), 14836-14843. View Source
